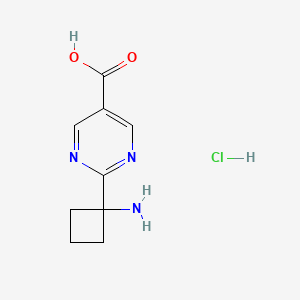
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H11N3O2·HCl. It is a hydrochloride salt form of 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid. This compound is known for its unique structure, which includes a cyclobutyl ring attached to a pyrimidine moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride involves several steps. One common synthetic route starts with the preparation of the cyclobutylamine intermediate. This intermediate is then reacted with pyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the reaction. The final product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, which can result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which can affect its chemical reactivity and biological activity.
2-(1-Aminocyclopentyl)pyrimidine-5-carboxylic acid: The presence of a cyclopentyl ring can lead to differences in steric and electronic properties compared to the cyclobutyl analog.
2-(1-Aminocyclohexyl)pyrimidine-5-carboxylic acid: The larger cyclohexyl ring can influence the compound’s solubility and interaction with molecular targets.
Propiedades
IUPAC Name |
2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-9(2-1-3-9)8-11-4-6(5-12-8)7(13)14;/h4-5H,1-3,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDHHHVBSIGYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

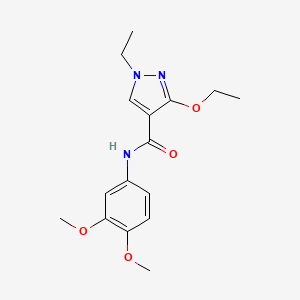
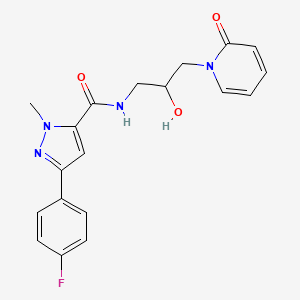
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)

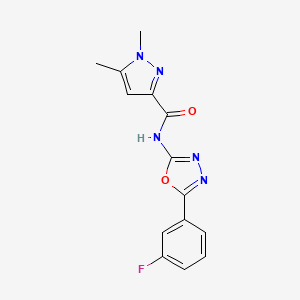
![N-cyclopentyl-1-{[(4-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2677833.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)


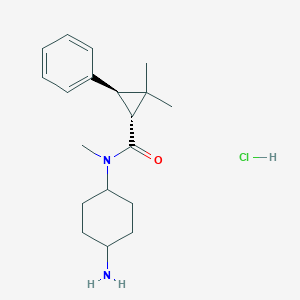

![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)
